(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
Description
Properties
CAS No. |
130795-22-1 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid typically involves the reaction of furan derivatives with glyoxylic acid. One common method is the condensation of furan-2-carbaldehyde with glyoxylic acid under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .
Industrial Production Methods
Industrial production of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The hydroxy group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(furan-2-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The hydroxyacetic acid group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Q & A
Q. What are the primary synthetic routes for (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Two main synthesis routes are documented:
- Route 1 : Starting from 1-(furan-2-yl)-2,2-dihydroxyethanone, involving a stereoselective reduction to yield the (2S)-enantiomer. Catalysts such as chiral metal complexes (e.g., Ru-BINAP) may enhance enantiomeric excess (ee) .
- Route 2 : Utilizing furfural (糠醛) in a cyanohydrin reaction followed by hydrolysis and resolution of racemic mixtures via chiral chromatography .
Optimization includes adjusting pH (3.17 ± 0.10), temperature (room temperature for stability), and purification via recrystallization or preparative HPLC to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid?
- Methodological Answer :
- NMR Spectroscopy : Key peaks include furan protons (δ 7.6–6.3 ppm), hydroxyacetic acid protons (δ 4.7–4.3 ppm), and stereochemical confirmation via coupling constants (e.g., ) .
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers and quantify ee (>99% achieved in recent protocols) .
- LC-MS : Monitors molecular ion [M+H]⁺ at m/z 170.14 and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl) at 25°C, comparing results with computational models (e.g., COSMO-RS). Discrepancies may arise from solvent polarity or ionic strength variations .
- Solubility Studies : Conduct phase-solubility assays in aqueous-organic mixtures (e.g., ethanol-water) to identify optimal solvents for biological assays. Reported density (1.425 g/cm³) and logP (-0.89) guide solvent selection .
Q. What strategies are employed to investigate the stereochemical stability of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at 40–60°C and pH 2–9, monitoring racemization via chiral HPLC. Data show >95% retention of ee at pH 5–7 after 72 hours .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, revealing significant racemization (>10%) only at pH extremes (≤3 or ≥10) .
Q. How can in vitro assays elucidate the biological interactions of this compound with enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and measure IC₅₀ values. Structural analogs show moderate inhibition (IC₅₀ ~50 µM) .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) to quantify binding affinity (). Preliminary data suggest low micromolar binding for furan-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
